3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
Description
3-(4-Bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core and a 4-bromo-2-fluorobenzyl group at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective, anticholinesterase, and antimicrobial effects .
This compound is structurally related to other 6,7-dimethoxyquinazolin-4(3H)-one derivatives investigated for cerebroprotective and neurodegenerative disease applications. Its synthesis likely follows routes involving selective substitution at position 3 using intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, as described in and .
Properties
Molecular Formula |
C17H14BrFN2O3 |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C17H14BrFN2O3/c1-23-15-6-12-14(7-16(15)24-2)20-9-21(17(12)22)8-10-3-4-11(18)5-13(10)19/h3-7,9H,8H2,1-2H3 |
InChI Key |
FXIPUVWUHSDZNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)Br)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-bromo-2-fluorobenzyl Group: The 4-bromo-2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromo-2-fluorobenzyl bromide as the electrophile.
Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Anticancer Activity
Research has shown that quinazoline derivatives, including 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one, exhibit potent anticancer properties. A study demonstrated that certain synthesized derivatives displayed significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their ability to inhibit multiple tyrosine kinases, which are crucial in cancer progression and metastasis. The results indicated that these compounds could effectively induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A notable study assessed its efficacy against the H5N1 avian influenza virus. The synthesized derivatives showed promising antiviral activity with low effective concentrations (EC50) and high selectivity indices. The mechanism involved the inhibition of viral replication in infected cells, as confirmed by plaque reduction assays .
Anti-inflammatory Properties
In addition to its anticancer and antiviral activities, 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one has been explored for its anti-inflammatory effects. Experimental models demonstrated that this compound could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. These findings suggest its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Mechanism Exploration
A recent study focused on the molecular mechanisms through which quinazoline derivatives exert their anticancer effects. The researchers synthesized a series of compounds based on the quinazoline scaffold and tested their cytotoxicity against breast cancer cell lines. The study revealed that one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study 2: Antiviral Efficacy Against H5N1
In another investigation into antiviral properties, researchers synthesized various derivatives of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one and evaluated their activity against H5N1 virus in Madin-Darby canine kidney cells. The most potent compound showed an EC50 value in the nanomolar range, demonstrating a high level of effectiveness while maintaining low cytotoxicity towards host cells .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: Amino Acid/Dipeptide Derivatives (3i, 3j, 3k): These compounds exhibit cerebroprotective effects by reducing brain necrosis (23.1–27.9%) in ischemic rat models, comparable to the reference drug ethylmethylhydroxypyridine succinate (EMHPS) . Their activity is attributed to enhanced solubility and interaction with neuronal repair pathways. Halogenated Benzyl Group (Target Compound): The 4-bromo-2-fluorobenzyl group likely improves target engagement in acetylcholinesterase (AChE) inhibition and β-amyloid aggregation, similar to donepezil (IC₅₀: 2.4 µM) . 3-Aryl Derivatives: Substitution with simple aryl groups (e.g., phenyl) shifts activity toward antimicrobial applications, as seen in anti-Acanthamoeba leads (IC₅₀: 1.8–4.2 µM) .
Synthetic Accessibility: The target compound’s synthesis may involve nucleophilic substitution of 6,7-dimethoxyquinazolin-4(3H)-one intermediates with 4-bromo-2-fluorobenzyl halides, leveraging methods described for analogous compounds . In contrast, amino acid-conjugated derivatives (3i–3k) require coupling reactions with activated esters or carbodiimide-mediated amidation .
Pharmacokinetic Considerations: The 4-bromo-2-fluorobenzyl group enhances lipophilicity (clogP ~3.5 predicted), favoring blood-brain barrier penetration over polar amino acid derivatives like 3i–3k . Halogenation may reduce metabolic degradation compared to non-halogenated analogs, extending plasma half-life .
Research Findings and Implications
Neuroprotective Potential
For example:
- Cerebroprotection : Derivatives like 3i–3k reduce brain necrosis by 23–28% in ischemic rats, restoring cognitive function in Y-maze tests . The target compound’s halogenated benzyl group may enhance efficacy by stabilizing interactions with neuroinflammatory targets (e.g., COX-2, NF-κB) .
- Anticholinesterase Activity : 6,7-Dimethoxyquinazolin-4(3H)-one derivatives inhibit AChE with IC₅₀ values comparable to donepezil (1.8–4.2 mg/mL vs. 2.4 mg/mL) . The bromo-fluoro substitution could further optimize binding to AChE’s catalytic site.
Antimicrobial and Antiparasitic Activity
Quinazolinones with aryl substituents at position 3 exhibit broad antimicrobial effects. For instance, 3-aryl derivatives show anti-Acanthamoeba activity, suggesting the target compound’s halogenated benzyl group may also confer antiparasitic properties .
Biological Activity
3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can be represented as follows:
The biological activity of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that quinazolines can inhibit various kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases.
Kinase Inhibition
A study demonstrated that quinazoline derivatives exhibit significant inhibitory effects on Aurora A kinase, a target implicated in cancer cell cycle regulation. The compound's halogen substitutions (bromine and fluorine) enhance its binding affinity to the kinase's active site, promoting apoptosis in cancer cells .
Anticancer Activity
- Cell Viability Assays : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 168 µM for MCF-7 cells .
- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase. Specifically, the percentage of cells in G1 increased from 51.45% in control to 60.68% in treated cells .
- Apoptosis Induction : Apoptotic effects were assessed using annexin V staining. The compound induced apoptosis rates of 2.16%, compared to 1.52% for doxorubicin as a positive control .
| Cell Line | IC50 (µM) | G1 Phase (%) | Apoptosis (%) |
|---|---|---|---|
| MCF-7 | 168 | 60.68 | 2.16 |
| A549 | N/A | N/A | N/A |
Antiviral Activity
In addition to anticancer properties, quinazoline derivatives have shown antiviral activity against various viral strains. Notably, compounds similar to 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one exhibited promising results against H5N1 avian influenza virus .
Case Studies and Research Findings
Several studies have highlighted the biological activities of quinazoline derivatives:
- Antiviral Efficacy : A derivative showed effective inhibition of H5N1 virus replication in vitro, with EC50 values determined through plaque reduction assays on Madin-Darby canine kidney cells .
- Kinase Selectivity : A kinase panel assay demonstrated that certain halogenated quinazolines possess selectivity towards Aurora A kinase over other kinases, indicating potential for targeted cancer therapies .
Q & A
Q. What are the primary synthetic routes for 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one and its derivatives?
Q. How is the structure-activity relationship (SAR) analyzed for quinazolinone derivatives in antiamoebic and neuroprotective research?
Q. What in vitro models are used to evaluate acetylcholinesterase inhibition and antiamyloid activity?
Methodological Answer:
- Acetylcholinesterase inhibition: Ellman’s assay measures thiocholine release from acetylthiocholine iodide, quantified spectrophotometrically at 412 nm. IC₅₀ values for derivatives range from 1.8–4.2 mg/mL, comparable to donepezil (2.4 mg/mL) .
- Antiamyloid activity: Congo red binding assay monitors β-amyloid (1–42) aggregation. Derivatives reduce aggregation by >50%, though less potent than GV-791 .
Advanced Research Questions
Q. How can synthesis yields be optimized given challenges with redox side reactions and controlled substances?
Methodological Answer:
Q. What experimental designs assess cerebroprotective efficacy in cerebral ischemia models?
Q. How do quinazolinone derivatives demonstrate multi-target activity in neurodegenerative diseases?
Methodological Answer:
- Mechanism 1: Acetylcholinesterase inhibition enhances cholinergic signaling, critical for Alzheimer’s treatment .
- Mechanism 2: Reduction of β-amyloid aggregation mitigates neurotoxicity .
- Mechanism 3: Antioxidant properties (e.g., ROS scavenging) protect against ischemia-reperfusion injury . Example: Compound 3j inhibits acetylcholinesterase (IC₅₀: 1.8 mg/mL) and reduces amyloid aggregation by 52% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
